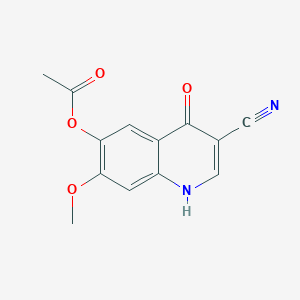
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is a complex organic compound that combines the structural features of anthracenone and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple hydroxyl groups and the benzimidazole moiety contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- typically involves the condensation of anthracenone derivatives with benzimidazole precursors. One common method is the reaction of 1,2-diaminobenzene with anthracenone derivatives under acidic conditions to form the benzimidazole ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or hydroxyl radicals .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final assembly of the target molecule. Techniques such as column chromatography, recrystallization, and distillation are often employed to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the anthracenone moiety, converting it to a hydroxyl group.
Substitution: The benzimidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydroxylated anthracenone derivatives.
Substitution: Functionalized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is used as a building block for the synthesis of more complex molecules.
Biology
The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Medicine
In medicine, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its antioxidant properties make it a promising candidate for developing treatments for oxidative stress-related conditions .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Wirkmechanismus
The mechanism of action of 9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the hydroxyl groups can scavenge free radicals, providing antioxidant effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the anthracenone and hydroxyl groups.
Anthracenone: Contains the anthracenone moiety but lacks the benzimidazole and hydroxyl groups.
Hydroxybenzimidazole: Contains the benzimidazole and hydroxyl groups but lacks the anthracenone moiety.
Uniqueness
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy- is unique due to the combination of the anthracenone and benzimidazole moieties, along with multiple hydroxyl groups. This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
824421-34-3 |
|---|---|
Molekularformel |
C21H14N2O4 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23) |
InChI-Schlüssel |
GKBMANPTODITCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


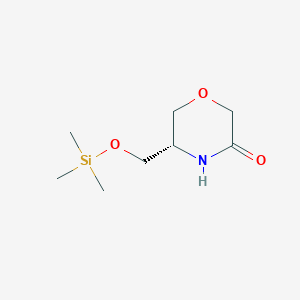
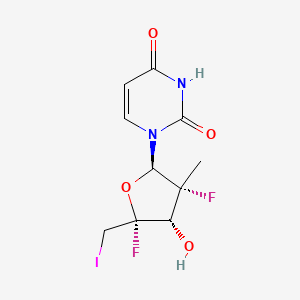

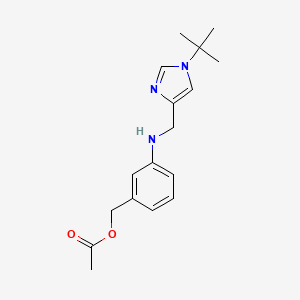
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

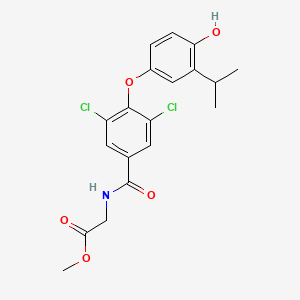
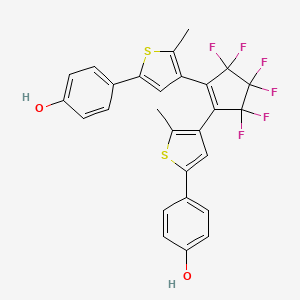

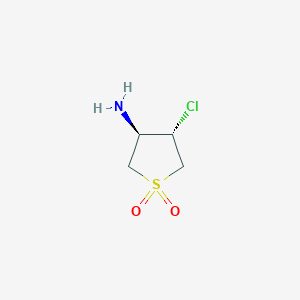
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

